Substitution Pattern Uniqueness: Chloro and Cyclopropyl Functionalization on Imidazo[1,5-a]pyridine Core
The target compound's differentiation is anchored in its specific substitution pattern. While SAR studies confirm that imidazo[1,5-a]pyridine derivatives can be optimized for potency against targets like 5-HT4 (EC50 values in low nanomolar range) and cysteine proteases (Ki 13.75–99.30 µM) [1][2], no quantitative data for the 5-chloro-7-cyclopropyl analog has been published in primary literature. Therefore, its procurement value is not derived from a demonstrated superior biological IC50 but from its discrete chemical identity: a 5-chloro substitution (electron-withdrawing, hydrogen-bond acceptor) combined with a 7-cyclopropyl group (sterically constrained, lipophilic). This differentiates it from common analogs such as 5-chloroimidazo[1,5-a]pyridine (CAS 141912-70-1), 5-bromo-7-cyclopropyl analogs, or 5-chloro-7-methyl derivatives, all of which would exhibit distinct physicochemical property vectors (logP, pKa) and synthetic reactivity at the 7-position .
| Evidence Dimension | Substituent identity at positions 5 and 7 of the imidazo[1,5-a]pyridine core |
|---|---|
| Target Compound Data | 5-Chloro, 7-cyclopropyl substitution |
| Comparator Or Baseline | 5-Chloroimidazo[1,5-a]pyridine (unsubstituted at C7) or 5-chloro-7-methyl-imidazo[1,5-a]pyridine (alternative alkyl group) |
| Quantified Difference | No direct comparative quantitative data available for this specific scaffold substitution; differentiation is qualitative based on known substituent effects on electronic properties and steric bulk. |
| Conditions | Structural analysis; no biological assay conducted with this specific compound reported in primary literature. |
Why This Matters
Procurement ensures acquisition of a specific chemical entity with a defined substitution pattern required for structure-activity relationship (SAR) exploration, scaffold hopping from related heterocycles, or use as a synthetic intermediate in proprietary medicinal chemistry programs, rather than relying on structurally similar but functionally distinct analogs.
- [1] Nirogi R, et al. Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. Eur J Med Chem. 2015;103:289-301. View Source
- [2] Kumar S, et al. Design, Synthesis, Evaluation and Thermodynamics of 1-Substituted Pyridylimidazo[1,5-a]Pyridine Derivatives as Cysteine Protease Inhibitors. PLoS One. 2013;8(8):e69982. View Source
